2-Butoxyethyl chloro(oxo)acetate
Description
2-Butoxyethyl chloro(oxo)acetate is an organoester compound characterized by a butoxyethyl glycol ether chain linked to a chloro(oxo)acetate functional group. The structure combines the solubility-enhancing properties of glycol ether esters with the reactivity of a chloro-oxoacetate moiety. The chloro group at the α-position and the oxo (keto) group at the β-position make this compound a versatile intermediate in organic synthesis, particularly for acylation and nucleophilic substitution reactions .
Properties
CAS No. |
81529-68-2 |
|---|---|
Molecular Formula |
C8H13ClO4 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-butoxyethyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C8H13ClO4/c1-2-3-4-12-5-6-13-8(11)7(9)10/h2-6H2,1H3 |
InChI Key |
ARICQSDQUJDKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxyethyl chloro(oxo)acetate can be synthesized through the esterification of 2-butoxyethanol with chloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 70-150°C and removing the water formed during the reaction through azeotropic distillation .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous esterification processes. This method involves the use of a solid acid catalyst in a fixed bed reactor, allowing for continuous production and improved efficiency. The reaction conditions are optimized to achieve high yields and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl chloro(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxyethyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-butoxyethyl chloro(oxo)acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Key Observations:
- Reactivity: The presence of both chloro and oxo groups in this compound enhances its electrophilicity compared to non-halogenated analogs like butyl oxoacetate. This makes it more reactive in nucleophilic acyl substitutions, akin to ethyl chlorooxoacetate .
- Solubility and Volatility: The butoxyethyl chain likely reduces volatility compared to ethyl esters (e.g., ethyl chlorooxoacetate) while improving solubility in polar and nonpolar solvents, similar to 2-butoxyethyl acetate .
Research Findings and Gaps
- Gaps in Data: Limited experimental data on the boiling point, density, and acute toxicity of this compound necessitate further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
